rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6

LC-MS/MS Quantification Isotopic Purity Mass Shift

rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 (CAS 1174538-53-4) is a racemic, stable isotopically labeled (SIL) derivative of Formoterol Amine (N-benzyl-1-(4-methoxyphenyl)propan-2-amine, CAS 43229-65-8). It is characterized by the site-specific replacement of six hydrogen atoms with deuterium, yielding a molecular formula of C₁₇H₁₅D₆NO and a molecular weight of 261.39 g/mol.

Molecular Formula C17H21NO
Molecular Weight 261.398
CAS No. 1174538-53-4
Cat. No. B562292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6
CAS1174538-53-4
SynonymsN-Benzyl-4-methoxy-α-methylbenzeneethanamine-d6;  1-(4-Methoxyphenyl)-2-(benzylamino)propane-d6; 
Molecular FormulaC17H21NO
Molecular Weight261.398
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2
InChIInChI=1S/C17H21NO/c1-14(18-13-16-6-4-3-5-7-16)12-15-8-10-17(19-2)11-9-15/h3-11,14,18H,12-13H2,1-2H3/i1D3,12D2,14D
InChIKeyCVGPWMGXKOKNFD-JCKIRYGESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 (1174538-53-4): Identity and Core Isotopic Specification


rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 (CAS 1174538-53-4) is a racemic, stable isotopically labeled (SIL) derivative of Formoterol Amine (N-benzyl-1-(4-methoxyphenyl)propan-2-amine, CAS 43229-65-8). It is characterized by the site-specific replacement of six hydrogen atoms with deuterium, yielding a molecular formula of C₁₇H₁₅D₆NO and a molecular weight of 261.39 g/mol . Unlike its unlabeled progenitor or ¹³C-labeled alternatives, this compound is engineered with exactly six deuterium atoms across the propylamine backbone, providing a distinct +6 Da mass shift critical for quantitative mass spectrometry applications [1].

ISTD workflow: Stable isotope-labeled internal standard for quantitative LC-MS/MS bioanalysis
Labeling strategy: Racemic D6-labeled propylamine backbone; non-aromatic deuteration supports metabolic stability
Selection context: Distinct +6 Da mass shift with ≥98 atom % D isotopic purity; supports matrix-effect correction in regulated bioanalysis

Why Unlabeled Formoterol Amine or Other Analogs Cannot Substitute for rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 in Quantitative LC-MS/MS


Directly substituting the target compound with unlabeled N-benzyl-1-(4-methoxyphenyl)propan-2-amine (CAS 43229-65-8) or non-isotopic structural analogs introduces unmanageable analytical bias. In electrospray ionization LC-MS/MS, co-eluting matrix components cause significant ion suppression or enhancement. Only a stable isotope-labeled internal standard (SIL-IS), such as this D6 analog, tracks the analyte's exact behavior during extraction, chromatography, and ionization [1]. A simple structural analog will not co-elute perfectly and will suffer from differential matrix effects, violating the core assumption of identical relative recovery. Furthermore, using non-deuterated forms prevents effective MS signal channel separation, leading to cross-talk in the mass analyzer [2]. FDA bioanalytical guidelines explicitly recommend the use of stable isotope-labeled internal standards to correct for these inevitable losses and variabilities, making this D6-labeled compound the minimally required tool for rigorous quantitative pharmacotoxicology or impurity profiling [3].

Matrix-effect mismatch Unlabeled Formoterol Amine or non-isotopic structural analogs exhibit differential matrix effects and may not co-elute, violating identical relative recovery assumptions in LC-MS/MS
Signal channel cross-talk Non-deuterated forms cannot provide effective MS signal channel separation, leading to interference with the analyte's MRM transition and compromised LLOQ
Regulatory method context FDA bioanalytical guidelines recommend SIL-IS to correct for extraction and ionization variability; non-isotopic internal standards may not meet method validation expectations for trace-level quantification

Quantitative Differentiation Evidence for rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 vs. Alternatives


Mass Shift and Signal Channel Separation: D6 vs. ¹³C₆ Labeling

The D6 labeling of the target compound provides a predictable +6.05 Da mass shift over the unlabeled analyte. This is critical for minimizing signal cross-talk. Unlike ¹³C₆ labeling, which adds +6.02 Da but places the isotope cluster at risk of spectral overlap with the analyte's natural abundance isotope peaks (particularly if the carbon skeleton is large), the deuterium atoms in this compound are placed on the saturated propylamine backbone, which does not participate in the aromatic π-system and reduces the risk of deuterium-hydrogen exchange under physiological pH, ensuring consistent MS signal over time [1]. The specified isotopic purity is ≥98 atom % D, meaning that for every 100 molecules, fewer than 2 contain one or fewer deuterium atoms, ensuring a minimal D5 contribution to the analyte peak area .

Mass shift and isotopic purity
Class-level inference
≥98 atom % D, +6.05 Da mass shift
¹³C₆ comparator: +6.02 Da shift with risk of natural carbon-13 isotope overlap
Supports LLOQ improvement by reducing internal standard interference on analyte channel
D6 placed on saturated backbone minimizes deuterium-hydrogen exchange under physiological pH
LC-MS/MS Quantification Isotopic Purity Mass Shift

LC Retention Time Alignment vs. Structural Analog Internal Standards

The deuterated form of the analyte ensures near-identical retention time (ΔRT < 0.05 minutes on a typical C18 column) compared to the unlabeled analyte [1]. In contrast, a commonly considered structural analog internal standard, such as N-benzylamphetamine, would exhibit a significantly different retention time (ΔRT typically >1.0 minute), causing it to experience a different section of the matrix effect profile [2]. A study on matrix effects demonstrated that an internal standard with a retention time difference of >0.5 min from the analyte can suffer from up to 300% difference in matrix-induced ion suppression compared to a co-eluting SIL-IS [2].

Retention time alignment vs. structural analog
Cross-study comparable
ΔRT < 0.05 min for D6-ISTD
Matrix effect correction factor approaches 1.0
Structural analog IS: ΔRT > 1.0 min; correction factor can vary 0.3–3.0
Near-zero ΔRT enables matched ionization efficiency and reduces batch failure risk
Reversed-phase C18 UPLC, generic 5-min gradient, ESI+ mode
Chromatographic Co-elution Matrix Effects Recovery

Deuterium Kinetic Isotope Effect (KIE) Mitigation Through Site-Specific Labeling

A known limitation of deuterated internal standards is the potential for a kinetic isotope effect (KIE) during metabolism, causing differential degradation rates between the analyte and its D-labeled IS, which can compromise long-term stability assays. The D6 labeling on the saturated propylamine chain of rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 avoids deuteration at the N-benzyl or methoxyphenyl aromatic carbons, where oxidative metabolism (e.g., O-demethylation) would cause significant KIE (k_H/k_D > 2-5) [1]. By contrast, a non-specifically labeled or commercially available ¹³C₆ alternative may be vulnerable to non-linear degradation. Data from structural analogs shows that deuterium labeling at the site of phase I metabolism can lead to an overcorrection of analyte concentration by up to 50% over 24 hours of incubation [2].

Deuterium KIE mitigation by site-specific labeling
Class-level inference
Predicted minimal bias (<5% ratio change)
Aromatically deuterated comparator: KIE >5; predicted >50% ratio change over 24 h
Reduces incurred sample reanalysis (ISR) failure risk in PK studies
Based on analog data; in vitro human liver microsome/hepatocyte incubation, 37°C, 24 h
Metabolic Stability Isotope Effect Phase I Metabolism

Primary Application Scenarios for rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 in Analytical and Pharmaceutical Science


Quantification of Formoterol Amine as a Process Impurity in Formoterol Fumarate Active Pharmaceutical Ingredient (API)

Formoterol Amine is a critical synthetic precursor and potential genotoxic impurity in Formoterol Fumarate. Regulatory authorities like the EMA and FDA mandate its quantification at ppm levels. The ≥98 atom % D specification and +6 Da mass shift enable an LC-MS/MS method with a Lower Limit of Quantification (LLOQ) below 10 ng/mL, whereas a structural analog IS would suffer from matrix effects and fail to meet the required accuracy criteria (<20% bias at LLOQ) [1]. The site-specific D6 labeling ensures consistent instrument response without interference from the abundant API peak, satisfying the strict system suitability criteria per USP/Ph.Eur. guidelines for impurity profiling [2].

Forensic and Clinical Toxicology: Differentiating Closely Eluting Phenethylamine Derivative Isomers

In forensic toxicology, unequivocal identification and quantification of phenethylamine analogs amidst structural isomers is critical for evidentiary purposes. The predictable +6 Da mass shift of this compound permits its use as a surrogate calibrant or internal standard in a multiplexed LC-MS/MS panel targeting N-benzyl phenethylamines. The near-zero ΔRT property prevents mis-quantification due to an isomer's differential elution, and the high atom% D purity prevents the internal standard from contributing a false signal to the isomer's MRM channel, ensuring the mass spectrometry identification points required by SWGTOX guidelines are met [1].

Stability-Indicating Assay for Free Amine Intermediates in Pharmaceutical Formulation Development

Pharmaceutical development scientists use SIL-IS like this compound to quantify the degradation of N-benzyl-1-(4-methoxyphenyl)propan-2-amine in drug-product stability chambers. The low KIE of this specific D6 labeling (non-aromatic deuteration) ensures accurate quantification even after 4 weeks at 40°C/75% RH, a standard ICH condition for accelerated stability testing [1]. Using a non-isotopic internal standard would incorrectly adjust for hydrolysis losses, as the IS degrades at a different rate, leading to a false shelf-life prediction. The sustained accuracy of the D6-IS under these conditions directly impacts the regulatory submission and approval of the product's expiration date [2].

Application
Selection Property
Validation Focus
Formoterol Amine impurity quantification in API
+6 Da mass shift and ≥98 atom % D purity
LLOQ verification below 10 ng/mL; matrix-effect correction in ppm-level analysis
Forensic toxicology isomer differentiation
Near-zero ΔRT and high isotopic purity
MRM channel specificity; SWGTOX identification-point compliance review
Stability-indicating assay for free amine intermediates
Low KIE via non-aromatic D6 labeling
Shelf-life prediction accuracy under ICH accelerated conditions; IS degradation rate review

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